Methyl 6-methoxy-2-vinylnicotinate
Description
Methyl 6-methoxy-2-vinylnicotinate is a nicotinic acid derivative featuring a methoxy group at the 6-position and a vinyl substituent at the 2-position of the pyridine ring, esterified with a methyl group. Nicotinate esters are widely used in pharmaceutical and agrochemical synthesis due to their reactivity and versatility .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-ethenyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-4-8-7(10(12)14-3)5-6-9(11-8)13-2/h4-6H,1H2,2-3H3 |
InChI Key |
XSBNILDVQXOHTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-vinylnicotinate can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction typically occurs in ethanol at room temperature, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-vinylnicotinate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Methyl 6-methoxy-2-vinylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-vinylnicotinate involves its interaction with specific molecular targets and pathways. The vinyl group allows for conjugation with other molecules, potentially enhancing its biological activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl 6-Methylnicotinate
- Structure : Features a methyl group at the 6-position instead of methoxy and lacks the 2-vinyl substituent.
- Stability : Requires storage in cool, UV-protected environments to prevent degradation, suggesting photosensitivity .
- Reactivity : The electron-donating methyl group may reduce electrophilicity at the ester carbonyl compared to the methoxy-substituted analog.
- Applications : Likely serves as an intermediate in drug synthesis, similar to other nicotinate esters.
Ethyl 2-Chloro-6-Methoxynicotinate
- Structure : Shares the 6-methoxy group but replaces the 2-vinyl substituent with a chloro group and uses an ethyl ester.
- Reactivity : The chloro group acts as a leaving group, enabling nucleophilic substitution reactions, while the vinyl group in the target compound may undergo addition or cycloaddition reactions .
- Applications : Chlorinated nicotinates are common intermediates in cross-coupling reactions for pharmaceutical scaffolds.
2-Amino-6-Methylnicotinonitrile
- Structure: A nitrile derivative with amino and methyl substituents, differing significantly in functional groups.
- Physicochemical Properties : Solid with a melting point of 99°C; nitrile functionality increases polarity compared to esters .
Methyl 6-Chloronicotinate
- Structure : Chlorine at the 6-position instead of methoxy; lacks the 2-vinyl group.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, facilitating reactions like amidation or hydrolysis, whereas the methoxy group in the target compound may direct substitution patterns .
Comparative Analysis of Physicochemical Properties
Reactivity and Stability Considerations
- Methoxy vs. Methyl/Chloro : The 6-methoxy group in the target compound is electron-donating, directing electrophilic substitution to the 2- and 4-positions. In contrast, chloro substituents (e.g., in ethyl 2-chloro-6-methoxynicotinate) increase electrophilicity for nucleophilic attack .
- Vinyl Group Reactivity : The 2-vinyl substituent may undergo polymerization or participate in Diels-Alder reactions, a reactivity absent in saturated analogs like methyl 6-methylnicotinate.
- Storage : Similar to methyl 6-methylnicotinate, the target compound likely requires protection from UV light and moisture to prevent degradation .
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